molecular formula C7H10N2O2 B1626187 5,8-Diazaspiro[3.5]nonane-6,9-dione CAS No. 90058-41-6

5,8-Diazaspiro[3.5]nonane-6,9-dione

Cat. No.: B1626187
CAS No.: 90058-41-6
M. Wt: 154.17 g/mol
InChI Key: IMJMSGYXWSWHOA-UHFFFAOYSA-N
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Description

5,8-Diazaspiro[3.5]nonane-6,9-dione is a heterocyclic compound with the molecular formula C7H10N2O2. It is characterized by a spirocyclic structure, which includes two nitrogen atoms and two ketone groups. This compound is primarily used in scientific research and as a synthetic intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Diazaspiro[3.5]nonane-6,9-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diamine with a diketone. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the reaction depends on the availability of raw materials and the efficiency of the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5,8-Diazaspiro[3.5]nonane-6,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5,8-Diazaspiro[3.5]nonane-6,9-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,8-Diazaspiro[3.5]nonane-6,9-dione involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5,8-diazaspiro[3.5]nonane-6,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c10-5-4-8-6(11)7(9-5)2-1-3-7/h1-4H2,(H,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJMSGYXWSWHOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(=O)NCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20545943
Record name 5,8-Diazaspiro[3.5]nonane-6,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90058-41-6
Record name 5,8-Diazaspiro[3.5]nonane-6,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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